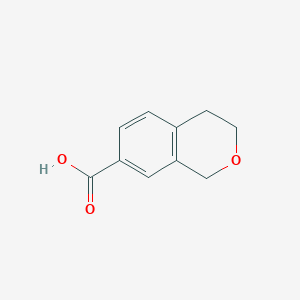

Isochroman-7-carboxylic acid

Descripción general

Descripción

Isochroman-7-carboxylic acid is a derivative of isochroman, a well-known oxygen heterocycle. Isochromans are represented as structural motifs in numerous natural products and possess a wide array of biological activities. This compound, specifically, is known for its antibiotic and topoisomerase II inhibitory properties, making it a compound of significant interest in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Isochroman-7-carboxylic acid typically involves the reduction of ethyl (or methyl) 2-acylphenylacetates using sodium borohydride in a methanol system, followed by cyclization in a less acidic medium with a catalytic amount of p-toluenesulfonic acid (PTSA) . This method is convenient and yields the desired compound efficiently.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency .

Análisis De Reacciones Químicas

Cyclization Reactions

Isochroman-7-carboxylic acid derivatives undergo photochemical cyclization to form isochromanones. For example:

-

Photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium salts with alkenes (e.g., methyl methacrylate) in acetonitrile, catalyzed by Ru(bpy)₃Cl₂ under blue laser irradiation, yield isochromanones like 4c (71% yield) .

-

The mechanism involves aryl radical generation, alkene addition, and intramolecular cyclization via oxonium ion intermediates (e.g., 7 ) .

| Reaction Conditions | Yield (Batch) | Yield (Flow) |

|---|---|---|

| Diazonium salt 2a + 3a | 59% | 71% |

| Diazonium salt 2i + 3k | 53% | 73% |

Flow conditions enhance yields due to improved mixing and reduced side reactions .

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic substitution to form esters and amides:

-

Reaction with alcohols (e.g., ethanol) in the presence of H₂SO₄ or DMAP yields esters (e.g., ALM-16, 80% yield) .

-

Amidation with amines (e.g., t-butylamine) via mixed carbonic anhydride intermediates produces bioactive derivatives (e.g., PTP1B inhibitors with IC₅₀ values as low as 51.63 nM) .

Example :

text8-Hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid + CH₃OH → Methyl ester (ALM-34, 49% yield)[4]

Decarboxylation and Rearrangement

Under acidic or thermal conditions, decarboxylation occurs:

-

Treatment with trifluoroacetic acid (TFA) removes protective groups (e.g., t-Boc) and facilitates decarboxylation, generating isochromanone derivatives .

-

In HFIP solvent, Brønsted acid-catalyzed Meinwald rearrangement of epoxide intermediates yields functionalized isochromans (e.g., 2a , 70% yield) .

Photocatalytic Cross-Coupling

Electrochemical α-C(sp³)–H/O–H cross-coupling with alcohols in the presence of benzoic acid produces α-alkoxy isochroman derivatives. This method avoids traditional oxidizing agents and achieves yields up to 85%.

Mechanism :

-

Electro-oxidation generates a carbocation at the α-position.

-

Nucleophilic attack by alcohol forms the C–O bond.

Reactions with Isonitriles

Non-catalytic reactions with isonitriles (e.g., n-butyl isonitrile) under microwave heating yield N-formyl amides via O→N acyl transfer. For example:

Functionalization via Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution:

-

Iodination at the 2-position using I₂/KI in acetic acid yields 2-iodo derivatives (e.g., ALM-25, 29% yield) .

-

Acetylation with acetic anhydride/DMAP introduces acetyloxy groups (e.g., 10 , 89% yield) .

Table 1: Yields of Isochromanone Derivatives

| Compound | Batch Yield | Flow Yield |

|---|---|---|

| 4c | 59% | 71% |

| 4i | 53% | 73% |

Table 2: Bioactive Isochroman Carboxylic Acid Derivatives

| Derivative | IC₅₀ (PTP1B Inhibition) |

|---|---|

| 4n | 51.63 ± 0.91 nM |

Aplicaciones Científicas De Investigación

Isochroman-7-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its antibiotic properties and its role as a topoisomerase II inhibitor.

Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Isochroman-7-carboxylic acid involves its interaction with topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, thereby hindering cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Comparación Con Compuestos Similares

Isochroman: The parent compound, known for its diverse biological activities.

1,6,8-Trihydroxy-3-heptyl-7-carboxyisochroman: Another derivative with antibiotic properties.

Pseudodeflectusin: A selective human cancer cytotoxin from Aspergillus pseudodeflectus.

Uniqueness: Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Actividad Biológica

Isochroman-7-carboxylic acid (ICA) is a derivative of isochroman, a compound recognized for its diverse biological activities. This article delves into the biological properties of ICA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structural features that contribute to its biological activity. It has been identified as having antibiotic properties and the ability to inhibit topoisomerase II , an enzyme critical for DNA replication and cell division. This inhibition can hinder the proliferation of rapidly dividing cells, making ICA a candidate for cancer therapy .

The primary mechanism by which ICA exerts its effects involves the inhibition of topoisomerase II. This enzyme facilitates the relaxation of supercoiled DNA, a necessary step during DNA replication. By interfering with this process, ICA can effectively prevent cell division in cancer cells, leading to potential therapeutic applications in oncology .

Biological Activities

Research has documented various biological activities associated with ICA:

- Antibiotic Activity : ICA demonstrates significant antibacterial effects against various pathogens, making it a potential candidate for developing new antibiotics.

- Topoisomerase II Inhibition : As noted, ICA inhibits topoisomerase II, which is crucial in cancer treatment strategies.

- Cytotoxic Properties : Studies have shown that ICA can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have explored the biological activity of ICA and its derivatives:

Comparative Analysis with Related Compounds

To better understand ICA's unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| Isochroman | Diverse activities | N/A |

| 1,6,8-Trihydroxy-3-heptyl-7-carboxyisochroman | Antibiotic | N/A |

| Pseudodeflectusin | Cytotoxic agent | N/A |

This table illustrates that while many isochroman derivatives possess notable biological activities, ICA's specific inhibition of topoisomerase II sets it apart as an important compound in medicinal chemistry.

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromene-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXSBRDZOFRXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157122-41-3 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.